(R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol ee
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Overview
Description
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is a chiral organic compound that contains both halogenated pyridine and amino alcohol functionalities. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol typically involves the following steps:
Halogenation: Introduction of chlorine and iodine atoms into the pyridine ring.
Amination: Introduction of the amino group.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and amination reactions, followed by chiral resolution using techniques such as chiral chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogenation with palladium catalyst).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH3 (Ammonia).
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding amines.
Substitution: Compounds with new functional groups replacing halogens.
Scientific Research Applications
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The halogenated pyridine ring could facilitate binding to specific sites, while the amino alcohol moiety might interact with other parts of the target molecule.
Comparison with Similar Compounds
Similar Compounds
®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol: The enantiomer of the compound.
2-((5-Chloro-4-iodopyridin-2-yl)amino)ethanol: A similar compound with a shorter carbon chain.
2-((5-Chloro-4-iodopyridin-2-yl)amino)butan-1-ol: A similar compound with a longer carbon chain.
Uniqueness
The specific combination of halogenated pyridine and chiral amino alcohol makes (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol unique. Its specific stereochemistry and functional groups could result in unique biological activities and interactions.
Properties
Molecular Formula |
C8H10ClIN2O |
---|---|
Molecular Weight |
312.53 g/mol |
IUPAC Name |
2-[(5-chloro-4-iodopyridin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12) |
InChI Key |
CEDNQGKJSNBQPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1=NC=C(C(=C1)I)Cl |
Origin of Product |
United States |
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